molecular formula C12H18N2O B183559 4-(Aminomethyl)-N-butylbenzamide CAS No. 164648-77-5

4-(Aminomethyl)-N-butylbenzamide

Cat. No. B183559
M. Wt: 206.28 g/mol
InChI Key: LDAMZMRSSDWFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-N-butylbenzamide, also known as Baclofen, is a chemical compound that belongs to the class of drugs known as muscle relaxants. It is a gamma-aminobutyric acid (GABA) analogue that acts as a selective GABA-B receptor agonist. Baclofen is commonly used to treat muscle spasticity associated with conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries.

Mechanism Of Action

4-(Aminomethyl)-N-butylbenzamide acts as a selective agonist for GABA-B receptors, which are located in the central nervous system. GABA-B receptors are G-protein-coupled receptors that are activated by the neurotransmitter GABA. Activation of GABA-B receptors leads to inhibition of neurotransmitter release, which results in a reduction in neuronal excitability. 4-(Aminomethyl)-N-butylbenzamide binds to GABA-B receptors and enhances the inhibitory effects of GABA, leading to a reduction in muscle spasticity.

Biochemical And Physiological Effects

4-(Aminomethyl)-N-butylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters such as glutamate and aspartate, while increasing the release of inhibitory neurotransmitters such as GABA. 4-(Aminomethyl)-N-butylbenzamide has also been shown to reduce the activity of voltage-gated calcium channels, which play a key role in neurotransmitter release. In addition, 4-(Aminomethyl)-N-butylbenzamide has been shown to reduce the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity.

Advantages And Limitations For Lab Experiments

4-(Aminomethyl)-N-butylbenzamide has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. 4-(Aminomethyl)-N-butylbenzamide is also readily available and relatively inexpensive. However, there are some limitations to the use of 4-(Aminomethyl)-N-butylbenzamide in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, 4-(Aminomethyl)-N-butylbenzamide has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 4-(Aminomethyl)-N-butylbenzamide. One area of interest is the potential use of 4-(Aminomethyl)-N-butylbenzamide in the treatment of addiction. 4-(Aminomethyl)-N-butylbenzamide has been shown to reduce the craving for alcohol and opioids, and there is growing interest in its potential use as a treatment for addiction. Another area of interest is the development of new 4-(Aminomethyl)-N-butylbenzamide analogues with improved pharmacological properties. Finally, there is a need for further research into the mechanism of action of 4-(Aminomethyl)-N-butylbenzamide, particularly with regard to its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 4-(Aminomethyl)-N-butylbenzamide involves the reaction of 4-chlorobenzaldehyde with n-butylamine to form 4-(aminomethyl)benzaldehyde. This intermediate is then reacted with hydrogen cyanide to form 4-(aminomethyl)benzonitrile, which is subsequently reduced with hydrogen gas over a palladium catalyst to form 4-(Aminomethyl)-N-butylbenzamide.

Scientific Research Applications

4-(Aminomethyl)-N-butylbenzamide has been extensively studied for its therapeutic potential in the treatment of various neurological disorders. It has been shown to be effective in reducing muscle spasticity and improving motor function in patients with multiple sclerosis, cerebral palsy, and spinal cord injuries. 4-(Aminomethyl)-N-butylbenzamide has also been investigated for its potential use in the treatment of alcoholism, opioid addiction, and anxiety disorders.

properties

CAS RN

164648-77-5

Product Name

4-(Aminomethyl)-N-butylbenzamide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(aminomethyl)-N-butylbenzamide

InChI

InChI=1S/C12H18N2O/c1-2-3-8-14-12(15)11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9,13H2,1H3,(H,14,15)

InChI Key

LDAMZMRSSDWFNA-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN

synonyms

4-(aminomethyl)-N-butylbenzamide

Origin of Product

United States

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